molecular formula C17H35NO3 B12081107 tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate

tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate

Cat. No.: B12081107
M. Wt: 301.5 g/mol
InChI Key: SECRFHGFVAWEHL-UHFFFAOYSA-N
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Description

tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate: is an organic compound with the molecular formula C17H35NO3 It is a derivative of hexanoic acid and features a tert-butyl ester group along with an aminoheptyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale esterification and etherification reactions, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or alcohols, depending on the specific conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitro compounds.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Introduction of various functional groups, depending on the reagent used.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: The amino group allows for conjugation with biomolecules, making it useful in the development of bioconjugates for research and therapeutic purposes.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of prodrugs or drug delivery systems.

Industry:

    Polymer Chemistry: It can be used as a monomer or a building block in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate depends on its specific application. In bioconjugation, the amino group can form covalent bonds with biomolecules, facilitating targeted delivery or modification. In drug development, the compound may act as a prodrug, releasing the active drug upon metabolic conversion.

Molecular Targets and Pathways:

    Bioconjugation: Targets specific biomolecules for covalent attachment.

    Drug Development: Targets metabolic pathways for prodrug activation.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate is unique due to its combination of a tert-butyl ester group and an aminoheptyl ether linkage, which provides distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C17H35NO3

Molecular Weight

301.5 g/mol

IUPAC Name

tert-butyl 6-(7-aminoheptoxy)hexanoate

InChI

InChI=1S/C17H35NO3/c1-17(2,3)21-16(19)12-8-7-11-15-20-14-10-6-4-5-9-13-18/h4-15,18H2,1-3H3

InChI Key

SECRFHGFVAWEHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCOCCCCCCCN

Origin of Product

United States

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